4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
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Description
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Schiff base ligands similar to 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one have been synthesized and characterized, contributing to understanding tautomeric equilibria and crystal structure analyses. These analyses utilize techniques such as UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
Tautomerism Studies
- The tautomerism of NH-pyrazoles, related to the 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl) compound, has been explored through X-ray crystallography and NMR spectroscopy. This research helps in understanding the behavior of such compounds in both solution and solid states (Cornago et al., 2009).
Antimicrobial and Anticancer Potential
- Studies have been conducted on novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities. These research efforts are crucial for the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Fluorescent Chemosensor Development
- A compound synthesized from a derivative of 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl) has been studied for its application as a fluorescent chemosensor, particularly for the detection of Al3+ ions. This has implications in environmental and analytical chemistry (Asiri et al., 2018).
Corrosion Inhibition
- Schiff bases derived from compounds related to 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl) have shown potential as corrosion inhibitors for steel, contributing significantly to material science and engineering (Emregül & Hayvalı, 2006).
Optical Properties in Thin Films
- Synthesized derivatives have been analyzed for their optical properties in thin films, which could be beneficial for the development of novel materials with specific optical characteristics (El-Ghamaz et al., 2017).
Antioxidant and Cytotoxic Activities
- Novel 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano-[2,3-c]pyrazoles, structurally related to 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl), have been synthesized and shown to possess antioxidant and low cytotoxic activities. This research is significant in the context of developing new agents for treating free radical-related diseases or as food additives (Yang et al., 2014).
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-18-9-5-8(6-10(7-9)19-2)12-11(3-4-14)13(17)16-15-12/h5-7H,3-4,14H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQQWZQMZSKAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C(=O)NN2)CCN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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